molecular formula C14H11N3O5 B11060875 1-acetyl-4-[(7-nitro-1-benzofuran-5-yl)amino]-1,5-dihydro-2H-pyrrol-2-one

1-acetyl-4-[(7-nitro-1-benzofuran-5-yl)amino]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11060875
M. Wt: 301.25 g/mol
InChI Key: BICCCPXPJLWBNR-UHFFFAOYSA-N
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Description

1-acetyl-4-[(7-nitro-1-benzofuran-5-yl)amino]-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-acetyl-4-[(7-nitro-1-benzofuran-5-yl)amino]-1,5-dihydro-2H-pyrrol-2-one typically involves multiple steps, starting with the preparation of the benzofuran core. One common method involves the base-catalyzed condensation of o-hydroxyphenones with 1,1-dichloroethylene, followed by rearrangement under mild acidic conditions to form benzofuran carbaldehydes . Subsequent steps include nitration and amination reactions to introduce the nitro and amino groups, respectively.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. Techniques such as microwave-assisted synthesis (MWI) can be employed to enhance reaction efficiency and yield . Additionally, the use of continuous flow reactors can help in scaling up the production while maintaining product quality.

Chemical Reactions Analysis

Types of Reactions

1-acetyl-4-[(7-nitro-1-benzofuran-5-yl)amino]-1,5-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The benzofuran ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) and sulfuric acid (H₂SO₄).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the benzofuran ring.

Scientific Research Applications

1-acetyl-4-[(7-nitro-1-benzofuran-5-yl)amino]-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-acetyl-4-[(7-nitro-1-benzofuran-5-yl)amino]-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. Additionally, the benzofuran core can intercalate with DNA, disrupting its function and leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-acetyl-4-[(7-nitro-1-benzofuran-5-yl)amino]-1,5-dihydro-2H-pyrrol-2-one is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its nitro and amino groups, along with the benzofuran core, make it a versatile compound for various applications in scientific research and industry.

Properties

Molecular Formula

C14H11N3O5

Molecular Weight

301.25 g/mol

IUPAC Name

1-acetyl-3-[(7-nitro-1-benzofuran-5-yl)amino]-2H-pyrrol-5-one

InChI

InChI=1S/C14H11N3O5/c1-8(18)16-7-11(6-13(16)19)15-10-4-9-2-3-22-14(9)12(5-10)17(20)21/h2-6,15H,7H2,1H3

InChI Key

BICCCPXPJLWBNR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CC(=CC1=O)NC2=CC(=C3C(=C2)C=CO3)[N+](=O)[O-]

Origin of Product

United States

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